Theophylline

描述

Table 1: Theophylline Content in Natural Sources

| Source | This compound Concentration | Key References |

|---|---|---|

| Black tea (brewed) | 1.7 mg per 5 oz cup | |

| Green tea (brewed) | 0.8 mg per 5 oz cup | |

| Cocoa beans (raw) | <1 mg/kg | |

| Coffee (green beans) | ~5 mg/kg |

This compound’s scarcity in plants contrasts with its synthetic accessibility, which drove widespread medical use after 1900. Early 20th-century applications focused on diuretic and cardiac therapies until Samuel Hirsch’s 1922 discovery of its bronchodilatory properties.

Classification Within Methylxanthine Derivatives

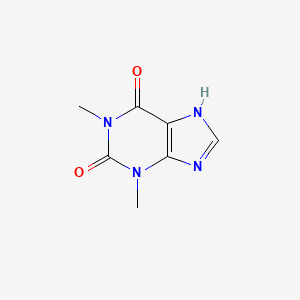

This compound belongs to the methylxanthine family, characterized by a xanthine core (C₅H₄N₄O₂) modified with methyl groups. Its structural specificity as a 1,3-dimethylxanthine distinguishes it from related compounds:

Table 2: Structural Classification of Major Methylxanthines

| Compound | Methyl Group Positions | Natural Sources | Molecular Formula |

|---|---|---|---|

| This compound | 1,3 | Tea, cocoa | C₇H₈N₄O₂ |

| Caffeine | 1,3,7 | Coffee, tea, guarana | C₈H₁₀N₄O₂ |

| Theobromine | 3,7 | Cocoa, tea | C₇H₈N₄O₂ |

| Paraxanthine | 1,7 | Human metabolite of caffeine | C₇H₈N₄O₂ |

This compound’s pharmacological activity stems from its ability to inhibit phosphodiesterase enzymes and antagonize adenosine receptors. Unlike caffeine (a trimethylxanthine), this compound exhibits greater affinity for bronchial smooth muscle relaxation, while theobromine (3,7-dimethylxanthine) shows stronger diuretic effects.

Xanthine derivatives share a purine skeleton but differ in methylation patterns, which critically influence their biological targets. For example:

Structure

3D Structure

属性

IUPAC Name |

1,3-dimethyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFXYFBGIUFBOJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2 | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | theophylline | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Theophylline | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021336 | |

| Record name | Theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Theophylline is an odorless white crystalline powder. Odorless. Bitter taste. (NTP, 1992), Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

>27 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 70.7 °F (NTP, 1992), In water, 7,360 mg/L at 25 °C, Slightly soluble in water, Slightly soluble in ethanol, ether, chloroform, Slightly soluble in alcohol; more soluble in hot water; soluble in alkaline solutions, 7.36 mg/mL at 25 °C, Solubility in water: moderate | |

| Record name | SID855679 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THEOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

g/cm³ | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

negligible | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White, crystalline alkaloid, White crystalline powder, Needles or plates (water +1) | |

CAS No. |

58-55-9, 5967-84-0 | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theophylline [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | theophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | theophylline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2066 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Theophylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEOPHYLLINE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I55128JYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THEOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

522 to 525 °F (NTP, 1992), 274 °C, 273 °C, 270-274 °C | |

| Record name | THEOPHYLLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Theophylline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00277 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THEOPHYLLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3399 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Theophylline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001889 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THEOPHYLLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0678 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

准备方法

合成路线和反应条件: 茶碱可以通过多种方法合成。 一种常见的方法是使用氯化盐溶液从茶叶中提取茶碱。 该过程包括将茶叶浸泡在溶液中,然后使用非极性聚苯乙烯型大孔吸附树脂柱层析吸附。 然后使用氧化铝柱层析纯化提取物,最终产品通过结晶获得 .

工业生产方法: 茶碱的工业生产通常涉及从黄嘌呤衍生物中化学合成该化合物。 一种方法包括在钯碳催化剂存在下,使 5-亚硝基-6-氨基-1,3-二甲基尿嘧啶与氢反应。 然后通过蒸馏和结晶纯化产物 .

化学反应分析

反应类型: 茶碱会发生各种化学反应,包括氧化、还原和取代反应。

常用试剂和条件:

取代: 茶碱可以与各种试剂发生取代反应,导致形成不同的衍生物。

主要产物:

氧化: 自由基阳离子的去质子化形式。

还原: 功能基团发生改变的茶碱衍生物。

取代: 各种甲基黄嘌呤衍生物。

科学研究应用

Clinical Applications

Theophylline has been utilized in various clinical settings:

Respiratory Disorders

- Asthma : this compound is used as an adjunctive therapy for asthma management. It can improve lung function and reduce exacerbations, particularly in patients with severe asthma who do not respond adequately to other treatments .

- Chronic Obstructive Pulmonary Disease (COPD) : this compound improves exercise tolerance and reduces exacerbations in COPD patients. It has been shown to enhance the effectiveness of corticosteroids when used together .

Infant Apnea

- This compound is indicated for the treatment of apnea in premature infants, helping to stimulate breathing and reduce the frequency of apneic episodes .

Cardiac Applications

- Recent studies suggest potential benefits in treating bradyarrhythmias post-cardiac transplantation and improving cardiac output in patients with chronic heart failure due to its positive inotropic effects .

Other Investigational Uses

- Anosmia : Emerging research indicates that this compound may enhance olfactory function in individuals suffering from anosmia .

- Weight Management : Some studies have explored the role of this compound in reducing body fat in obese patients, although this application requires further investigation .

Pharmacokinetics

The pharmacokinetic profile of this compound varies based on formulation (oral vs. intravenous) and patient factors such as age and health status. For instance:

- In healthy adults, peak plasma concentrations are typically reached within 1-2 hours after oral administration .

- The half-life can be significantly prolonged in neonates or those with liver dysfunction, necessitating careful monitoring of plasma levels to avoid toxicity .

Case Studies

Several case studies highlight the efficacy and safety of this compound:

-

Asthma Management :

A study involving chronic asthmatic children demonstrated that this compound therapy significantly inhibited neutrophil chemotaxis, suggesting a beneficial effect on inflammation control during asthma exacerbations . -

COPD Exacerbations :

In patients with moderate COPD, low-dose this compound was associated with a 50% reduction in exacerbations over one year when used as monotherapy. This effect was linked to enhanced anti-inflammatory activity and improved lung function parameters . -

Cardiac Effects :

A clinical trial assessing the impact of oral this compound on patients with chronic heart failure showed improvements in cardiac output and reductions in left ventricular filling pressures, indicating potential utility beyond respiratory conditions .

作用机制

茶碱通过多种机制发挥作用:

磷酸二酯酶抑制: 茶碱抑制磷酸二酯酶,导致平滑肌细胞中环状 AMP 水平升高,从而导致支气管扩张.

腺苷受体阻断: 茶碱阻断腺苷受体,防止支气管收缩并促进气道舒张.

组蛋白脱乙酰酶激活: 茶碱激活组蛋白脱乙酰酶,具有抗炎作用.

相似化合物的比较

Key Findings :

- This compound’s lack of an N7 methyl group compared to caffeine results in weaker CNS stimulation but stronger bronchodilatory effects .

- Theobromine’s N3 methylation reduces adenosine receptor antagonism, leading to lower bronchodilator potency than this compound .

Pharmacokinetic and Pharmacodynamic Differences

Metabolism and Bioavailability

- This compound : Metabolized primarily by CYP1A2 in the liver into 3-methylxanthine and 1,3-dimethyluric acid. Oral bioavailability varies (80–100%) due to formulation differences .

- Caffeine : Demethylated to paraxanthine (84%), theobromine (12%), and this compound (4%) via CYP1A2. Faster elimination (half-life: 3–7 hours vs. This compound’s 8–9 hours) .

- Theobromine : Longer half-life (7–12 hours) due to slower hepatic metabolism. Minimal conversion to this compound (<1%) .

Receptor Affinity and Efficacy

| Compound | PDE Inhibition (IC50) | Adenosine A1/A2 Antagonism (Ki, nM) | Clinical Efficacy (Bronchodilation) |

|---|---|---|---|

| This compound | 20–50 µM | A1: 2,500; A2: 1,800 | High (ED50: 10 µg/mL) |

| Caffeine | >100 µM | A1: 12,000; A2: 8,000 | Low (weak PDE inhibition) |

| Theobromine | >200 µM | A1: >50,000 | Moderate (ED50: 20 µg/mL) |

PDE: Phosphodiesterase; IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant

Source :

Comparative Clinical and Preclinical Studies

Anti-Inflammatory and Anti-Viral Activity

- This compound vs. Theobromine: this compound demonstrated superior anti-inflammatory effects in murine asthma models (60% reduction in eosinophil count vs. 30% for theobromine) .

- Caffeine : Lacks significant bronchodilatory activity at therapeutic doses but enhances this compound’s efficacy when co-administered .

Plasma Concentration and Toxicity

- This compound : Plasma levels >20 µg/mL correlate with seizures and arrhythmias. Sustained-release formulations reduce peak-trough fluctuations but show inter-brand variability (e.g., 15–30% bioavailability differences) .

Emerging Derivatives and Selectivity

In contrast, caffeine derivatives lack comparable selectivity .

生物活性

Theophylline, a methylxanthine derivative, has been utilized in clinical settings primarily for its bronchodilator effects in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Recent studies have expanded the understanding of its biological activities beyond respiratory benefits, highlighting its potential in cancer therapy and neurological disorders.

This compound's biological activity is primarily mediated through the inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular cyclic AMP (cAMP) levels. This mechanism results in various physiological effects, including:

- Bronchodilation : Relaxation of bronchial smooth muscles.

- Anti-inflammatory Effects : Inhibition of inflammatory cell recruitment and cytokine production.

- Cell Proliferation Modulation : this compound has been shown to suppress cellular proliferation in certain cancer cell lines by downregulating splicing factors and inducing apoptosis.

Anticancer Activity

Recent research indicates that this compound exhibits anticancer properties , particularly in cervical cancer cells (HeLa). It has been demonstrated to:

- Induce cellular apoptosis and senescence.

- Decrease colony formation rates.

- Suppress proliferation rates, contrasting with caffeine, which enhances them.

The underlying mechanism appears to involve the downregulation of the splicing factor SRSF3 and modulation of p53 isoforms, suggesting a complex interplay between methylxanthines in cancer biology .

Efficacy in Movement Disorders

In a recent study focusing on ADCY5-related dyskinesia, this compound administration resulted in significant improvements for 92% of patients. Key findings included:

- Average improvement score of 7.0 on a 10-point scale.

- Reductions in severity and frequency of dyskinetic episodes.

- Enhanced quality of life indicators such as improved gait and sleep quality.

These results underscore the potential of this compound as a therapeutic agent in neurological conditions .

Pharmacokinetics and Toxicity

This compound's pharmacokinetic profile is characterized by its variable absorption and metabolism, which can lead to toxicity, particularly at high doses. Common adverse effects include:

- Gastrointestinal disturbances (nausea, diarrhea).

- Central nervous system effects (headaches, agitation).

- Cardiovascular issues (tachycardia).

A notable case study revealed severe toxicity following an overdose, emphasizing the need for careful monitoring .

Summary Table of this compound's Biological Activities

| Biological Activity | Mechanism | Clinical Implications |

|---|---|---|

| Bronchodilation | PDE inhibition leading to increased cAMP | Treatment of asthma and COPD |

| Anti-inflammatory | Inhibition of T-cell chemotaxis | Potential use in allergic conditions |

| Anticancer | Induction of apoptosis via SRSF3 modulation | Possible repurposing for cancer therapy |

| Neurological improvements | Modulation of neurotransmitter pathways | Treatment for movement disorders |

| Toxicity | High serum levels leading to adverse effects | Requires careful dose management |

Case Studies

- Cervical Cancer Study : this compound was shown to suppress HeLa cell proliferation through apoptosis induction, revealing its potential as an adjunct therapy in oncology .

- Movement Disorder Study : A small cohort study indicated significant benefits from this compound treatment in patients with ADCY5 dyskinesia, suggesting a promising avenue for further research .

- Toxicity Report : A case involving a child who ingested sustained-release this compound highlighted severe toxic effects and underscored the importance of monitoring serum levels during treatment .

常见问题

Q. What experimental models are most appropriate for studying theophylline's bronchodilatory mechanisms in respiratory diseases?

this compound's mechanisms (e.g., phosphodiesterase inhibition, adenosine receptor antagonism) are typically investigated using in vitro isolated tissue preparations (e.g., guinea pig tracheal strips) and in vivo rodent models of airway hyperresponsiveness. Dose-response studies with adenosine/ATP agonists, as in , can isolate receptor-mediated effects. For enzyme inhibition, assays measuring cAMP/cGMP levels in cell cultures are standard. Ensure controls include this compound pre-treatment (30+ minutes) to assess time-dependent effects .

Q. What pharmacokinetic (PK) parameters are critical in this compound studies, and how are they measured?

Key PK parameters include:

- Clearance (CL) : Assessed via non-compartmental analysis (NCA) of plasma concentration-time curves.

- Volume of Distribution (Vd) : Determined using isotope-labeled this compound in animal models.

- Half-life (t½) : Calculated from elimination phase slope.

Methodologies: High-performance liquid chromatography (HPLC) with UV detection remains the gold standard for plasma quantification. Population PK models using nonlinear mixed-effects (NLME) software (e.g., NONMEM) account for inter-individual variability .

Advanced Research Questions

Q. How can contradictory findings about this compound's efficacy in asthma subpopulations be systematically addressed?

Contradictions often arise from genetic polymorphisms (e.g., CYP1A2 variants affecting metabolism) or comorbidities (e.g., obesity altering Vd). Mitigation strategies:

- Stratified randomization in clinical trials to ensure balanced subgroups.

- Covariate-adjusted PK/PD modeling to isolate confounding variables (e.g., age, smoking status) .

- Meta-regression analysis of pooled clinical data to identify effect modifiers (e.g., dose-response heterogeneity) .

Q. What experimental designs optimize the development of sustained-release this compound formulations?

Use factorial design (e.g., 2³ design) to evaluate critical factors:

| Factor | Levels |

|---|---|

| Polymer ratio (HPMC:Ethyl cellulose) | 1:1 vs. 2:1 |

| Compression force | 10 kN vs. 15 kN |

| Coating thickness | 50 µm vs. 100 µm |

Response variables : Dissolution profile (USP Apparatus II), tensile strength, and mean release time (MRT). Data from similar designs in (Table 3) show <3.5% deviation between predicted and observed release rates when using empirical modeling.

Q. How should researchers analyze this compound's immunomodulatory effects in overlapping inflammatory pathways?

Employ multi-omics integration :

- Transcriptomics : RNA-seq of alveolar macrophages treated with this compound to identify differentially expressed genes (e.g., IL-10, TNF-α).

- Metabolomics : LC-MS profiling of eicosanoids (e.g., prostaglandins) to map arachidonic acid pathway modulation.

- Network pharmacology : Use STRING or KEGG databases to visualize protein interaction networks perturbed by this compound .

Methodological Considerations for Data Contradictions

Q. What statistical approaches resolve variability in this compound's therapeutic index across studies?

- Bayesian hierarchical models : Incorporate prior data to shrink extreme estimates (e.g., narrow therapeutic range of 10–20 µg/mL).

- Sensitivity analysis : Test robustness of conclusions to outliers or missing data (e.g., excluding hepatic-impaired participants).

- Mendelian randomization : Leverage genetic variants as instrumental variables to infer causal relationships in observational data .

Q. How can in vitro-in vivo correlation (IVIVC) challenges in this compound formulation studies be addressed?

Develop a level A IVIVC by:

Generating in vitro dissolution profiles (pH 1.2 → 6.8 → 7.4).

Deriving a convolution model linking dissolution to in vivo absorption (e.g., Wagner-Nelson method).

Validating with a crossover study in healthy volunteers (n≥12) comparing formulation AUC₀–24 .

Ethical and Theoretical Framing

Q. What ethical guidelines govern human studies involving this compound's chronopharmacology?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。